molecular formula C12H10F2N2O4 B1418963 3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1191107-64-8

3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No. B1418963
M. Wt: 284.22 g/mol
InChI Key: PPLJSQCUFDWYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is a chemical compound with the molecular formula C12H10F2N2O4 . It is also known as 4-Imidazolidinepropanoic acid, 1-(2,4-difluorophenyl)-2,5-dioxo .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H10F2N2O4/c13-7-2-1-6 (5-8 (7)14)16-11 (19)9 (15-12 (16)20)3-4-10 (17)18/h1-2,5,9H,3-4H2, (H,15,20) (H,17,18) .

Scientific Research Applications

Antiproliferative Properties

One significant application of derivatives of 3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is in the synthesis of novel organotin(IV) carboxylate compounds. These compounds have been synthesized and evaluated for their antiproliferative properties against a variety of human cancer cell lines, including prostate, colorectal adenocarcinoma, breast, and hepatocellular cancers. The studies revealed very good activity of these organotin(IV) carboxylates, suggesting potential for cancer treatment research (Pantelić et al., 2021).

Synthesis of Fluconazole Derivatives

The compound has been utilized in the synthesis of [4-18F] fluconazole, a fluconazole derivative, for positron emission tomography (PET) studies in rabbits. This application highlights the compound's role in the development of diagnostic tools and the study of drug pharmacokinetics (Livni et al., 1992).

Antimicrobial Activities

Another application is in the synthesis of novel azetidin-2-ones and thiazolidin-4-ones that incorporate the 3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid structure. These compounds have shown considerable antibacterial and antifungal activities, comparable to reference drugs, highlighting their potential in antimicrobial research (Adem et al., 2022).

Neuroexcitant Synthesis

The compound has also been used in the enantioselective synthesis of neuroexcitant analogues, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This highlights its role in the development of neuroactive substances and neurological research (Pajouhesh et al., 2000).

Novel Compound Synthesis

Furthermore, the compound has been part of the synthesis of new benzimidazole-fused 1,4-diazepine-5-ones, showcasing its utility in creating novel chemical entities for various potential applications (Ghandi et al., 2011).

Antifungal Compound Research

Its derivatives have also been studied for their solubility thermodynamics and partitioning processes in biologically relevant solvents, as part of developing new antifungal compounds. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of potential antifungal agents (Volkova et al., 2020).

properties

IUPAC Name

3-[1-(2,4-difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O4/c13-6-1-3-9(7(14)5-6)16-11(19)8(15-12(16)20)2-4-10(17)18/h1,3,5,8H,2,4H2,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLJSQCUFDWYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=O)C(NC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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